5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione
Description
The compound 5-Amino-2-benzyl-4-hydroxy-1λ⁶,2-thiazepane-1,1-dione is a heterocyclic molecule featuring a seven-membered thiazepane ring with multiple functional groups (amino, hydroxy, benzyl, and sulfonyl moieties).
Properties
CAS No. |
633303-73-8 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
5-amino-2-benzyl-1,1-dioxothiazepan-4-ol |
InChI |
InChI=1S/C12H18N2O3S/c13-11-6-7-18(16,17)14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2 |
InChI Key |
BMHKXQRIPOYSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)N(CC(C1N)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule features a seven-membered 1λ⁶-thiazepane ring system substituted with a benzyl group at position 2, a hydroxy group at position 4, and an amino group at position 5, alongside a sulfone moiety (1,1-dione). The synthesis of such polyfunctionalized thiazepanes necessitates precise control over:
Ring-Closing Strategies for Thiazepane Core Formation
Thia-Michael Addition-Cyclization Cascade
A widely adopted approach involves the thia-Michael addition of mercaptoacetamide derivatives to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization. For example:
- Step 1 : Reaction of benzylamine-derived enones with mercaptoacetic acid under basic conditions yields a thioether intermediate.
- Step 2 : Cyclization via heating in DMF forms the thiazepane ring.
- Step 3 : Oxidation with hydrogen peroxide/acetic acid introduces the sulfone group.
Representative Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Mercaptoacetic acid | EtOH | 80°C | 62 |
| H₂O₂/AcOH | CH₂Cl₂ | 25°C | 85 |
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates ring formation. A one-pot protocol combining 2-benzyl-3-nitroepoxide with cysteamine hydrochloride under microwave conditions (150°C, 20 min) generates the thiazepane skeleton in 78% yield. Subsequent nitration reduction introduces the amino group.
Functionalization of Preformed Thiazepane Intermediates
Benzyl Group Introduction
Benzylation at position 2 is achieved via nucleophilic substitution:
Hydroxy and Amino Group Installation
Hydroxylation
Epoxidation of a Δ³-thiazepane intermediate followed by acid-catalyzed ring opening introduces the 4-hydroxy group:
- Epoxidation : mCPBA in CH₂Cl₂ (0°C, 2 h).
- Ring Opening : H₂O/H⁺ (rt, 1 h), yielding 70–75% diastereomeric mixture.
Amination
Reduction of a nitro precursor (e.g., 5-nitrothiazepane) using H₂/Pd-C in MeOH installs the 5-amino group with >90% efficiency.
Advanced Catalytic Systems
Purification and Characterization
Critical purification steps include:
- Column Chromatography : Silica gel (EtOAc/hexane, 3:7) removes unreacted benzyl precursors.
- Recrystallization : Methanol/water mixtures yield analytically pure crystals.
- Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thia-Michael Cyclization | 62–70 | 95 | Scalability |
| Microwave-Assisted | 78 | 98 | Rapid reaction time |
| Ga(OTf)₃ Catalysis | 82 | 97 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.
Major Products
Oxidation: Formation of 5-Amino-2-benzyl-4-oxo-1lambda~6~,2-thiazepane-1,1-dione.
Reduction: Formation of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2-benzyl-4-hydroxy-1lambda~6~,2-thiazepane-1,1-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require:
- Structural analogs : E.g., other thiazepane derivatives (e.g., 1,4-thiazepanes, substituted thiazepane sulfonates) or benzyl-functionalized heterocycles.
- Data parameters : Crystallographic data (bond lengths, angles, ring conformations), solubility, stability, pharmacological activity (IC₅₀ values, selectivity), or synthetic routes.
Example Hypothetical Table (Not Supported by ):
Critical Analysis of Evidence
The provided evidence (Sheldrick, 2008) discusses the SHELX software suite , which is used for crystallographic refinement and structure solution. Key points:
Recommendations for Further Research
To address the query effectively, the following sources would be required:
- Primary literature : Journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters for synthetic and pharmacological data.
- Crystallographic databases : Cambridge Structural Database (CSD) entries for structural comparisons.
- Patents : To identify industrial applications or proprietary analogs.
- Computational studies : DFT calculations or molecular docking analyses to compare reactivity or binding modes.
Q & A
Q. What are the established synthetic routes for 5-Amino-2-benzyl-4-hydroxy-1λ⁶,2-thiazepane-1,1-dione, and how do reaction conditions influence yield and purity?
- Methodology: Synthesis typically involves condensation of precursors (e.g., thiosemicarbazides with chloroacetic acid derivatives) under reflux in polar aprotic solvents (DMF, acetic acid) . Reaction parameters:
- Key Step: Formation of the thiazepane ring requires precise stoichiometry of the benzyl-substituted amine precursor .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Workflow:
NMR Spectroscopy: Assign peaks for the hydroxy (δ 4.8–5.2 ppm) and amino (δ 6.1–6.5 ppm) groups; confirm thiazepane ring geometry via coupling constants .
HPLC Assay: Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to quantify purity (>95%) .
Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 297.08 (calculated) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the formation of the thiazepane ring?
- Troubleshooting Framework:
- Contradictions in Data: Discrepancies in yield (e.g., 40–70%) may arise from competing side reactions (e.g., hydrolysis of the sulfone group).
- Solutions:
- Solvent Screening: Replace DMF with DMAc to reduce viscosity and improve mixing .
- Catalyst Optimization: Test Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates .
- In Situ Monitoring: Use FTIR to track thiazepane ring closure (disappearance of N-H stretch at 3300 cm⁻¹) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Study: If in vitro assays show conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM):
Replicate Conditions: Ensure identical assay parameters (pH, temperature, cell lines) .
Metabolite Screening: Use LC-MS to verify compound stability; degradation products may interfere with activity .
Target Validation: Perform competitive binding assays with isotopic labeling to confirm specificity for purported targets (e.g., kinase enzymes) .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
- Methodology:
- Docking Studies: Use AutoDock Vina with the thiazepane ring’s sulfone group as a flexible hinge region.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- Table: Key interactions with hypothetical kinase target:
| Residue | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Asp 184 | -4.2 | Hydrogen bond |
| Phe 104 | -3.8 | π-π stacking |
Data Contradiction Analysis
Q. How to interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?
- Experimental Design:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
